Glycidyl 1-naphthyl ether

Catalog No.
S595434
CAS No.
2461-42-9
M.F
C13H12O2
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycidyl 1-naphthyl ether

CAS Number

2461-42-9

Product Name

Glycidyl 1-naphthyl ether

IUPAC Name

2-(naphthalen-1-yloxymethyl)oxirane

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C13H12O2/c1-2-6-12-10(4-1)5-3-7-13(12)15-9-11-8-14-11/h1-7,11H,8-9H2

InChI Key

QYYCPWLLBSSFBW-UHFFFAOYSA-N

SMILES

C1C(O1)COC2=CC=CC3=CC=CC=C32

Synonyms

2-[(1-Naphthalenyloxy)methyl]oxirane; 1-(2,3-Epoxypropoxy)naphthalene,; 1-Naphthol Glycidyl Ether; 2-[(1-Naphthyloxy)methyl]oxirane; Naphthyl Glycidyl Ether; (+/-)-1-(1-Naphthyloxy)-2,3-epoxypropane; Glycidyl 1-Naphthyl Ether; Glycidyl α-Naphthyl Eth

Canonical SMILES

C1C(O1)COC2=CC=CC3=CC=CC=C32

Synthesis Intermediate:

Glycidyl 1-naphthyl ether (α-Naphthyl glycidyl ether) is primarily used as a synthesis intermediate in the preparation of various organic compounds. Its epoxide ring, a three-membered ring containing an oxygen atom, readily reacts with various nucleophiles to form new carbon-carbon bonds. This allows researchers to introduce the naphthyl group (C₁₀H₇) and a hydroxyl group (OH) onto target molecules in a controlled manner.

Source

  • Glycidyl 1-naphthyl ether is a synthetic compound likely obtained through the reaction of 1-naphthol and epichlorohydrin [].
  • Its significance lies in its potential use as a building block for the synthesis of more complex molecules and its mutagenic properties, which can be valuable in certain research areas [, ].

Molecular Structure Analysis

  • The key features of the molecule include a naphthyl group (derived from naphthalene) linked to a glycidyl ether moiety (a three-membered ring with an oxygen atom) through an ether linkage (C-O-C). [, ]
  • The presence of the epoxide ring (three-membered ring with an oxygen atom) makes the molecule reactive, allowing it to participate in various chemical reactions [].

Chemical Reactions Analysis

  • Synthesis: The specific synthesis route for Glycidyl 1-naphthyl ether is not widely reported in scientific literature. However, similar naphthyl ethers are typically synthesized via Williamson ether synthesis, where 1-naphthol reacts with epichlorohydrin in the presence of a base [].
1-Naphthol + NaOH + CICH2CH-CH2O -> Glycidyl 1-naphthyl ether + NaCl + H2O
  • Decomposition: Epoxides like glycidyl 1-naphthyl ether can undergo ring-opening reactions under various conditions (acidic, basic, or enzymatic) to form different products depending on the reaction conditions [].
  • Other relevant reactions: Due to its reactive epoxide ring, Glycidyl 1-naphthyl ether can potentially participate in various addition reactions with nucleophiles (compounds with electron-donating groups) []. However, specific examples for this compound haven't been extensively documented yet.

Physical And Chemical Properties Analysis

  • Data on specific physical properties like melting point, boiling point, and solubility for Glycidyl 1-naphthyl ether is scarce in scientific literature.
  • Research suggests Glycidyl 1-naphthyl ether acts as a mutagen, a compound that can induce mutations in DNA []. The exact mechanism is not fully understood, but it might involve the formation of reactive oxygen species or DNA adducts [].
  • More research is needed to elucidate the specific mechanism of action of this compound.
  • Studies have shown Glycidyl 1-naphthyl ether to be mutagenic in mice []. This indicates potential carcinogenicity, although dedicated research on carcinogenicity is lacking.
  • Due to the presence of the epoxide ring, it's likely to be irritating to skin and eyes and may be harmful if inhaled or ingested.
  • Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols.

Data Availability

  • Scientific data on Glycidyl 1-naphthyl ether, particularly its physical properties and detailed reaction mechanisms, is limited. Further research is needed to fully characterize this compound.

The epoxide ring in glycidyl 1-naphthyl ether is reactive towards nucleophiles, making it a versatile building block in organic synthesis. Common reactions include:

  • Nucleophilic Ring Opening: The epoxide can undergo nucleophilic attack, leading to the formation of alcohols or other functionalized compounds.

    Example reaction:
    1 Naphthol+NaOH+CICH2CH CH2OGlycidyl 1 naphthyl ether+NaCl+H2O\text{1 Naphthol}+\text{NaOH}+\text{CICH}_2\text{CH CH}_2\text{O}\rightarrow \text{Glycidyl 1 naphthyl ether}+\text{NaCl}+\text{H}_2\text{O}
  • Formation of Carbon-Carbon Bonds: The compound can be used to create new carbon-carbon bonds through various coupling reactions, which are essential in synthesizing complex organic molecules .

Several methods have been developed for synthesizing glycidyl 1-naphthyl ether:

  • Phase Transfer Catalysis: This method facilitates the reaction between epichlorohydrin and 1-naphthol under phase transfer conditions, enhancing yields and selectivity.
  • Direct Epoxidation: The direct reaction of naphthol derivatives with epichlorohydrin can yield glycidyl 1-naphthyl ether effectively .

Glycidyl 1-naphthyl ether serves various applications in chemical synthesis:

  • Intermediate in Organic Synthesis: It is primarily used to synthesize more complex molecules in pharmaceuticals and fine chemicals.
  • Potential Use in Material Science: Due to its reactive epoxide group, it can be utilized in creating polymers and resins with specific properties .

Interaction studies involving glycidyl 1-naphthyl ether focus on its reactivity with nucleophiles and other electrophiles. These studies are crucial for understanding how this compound can be employed in synthetic pathways and its potential biological effects. Research indicates that its interactions can lead to diverse products depending on the reaction conditions and the nature of the nucleophiles involved .

Glycidyl 1-naphthyl ether shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Glycidyl phenyl etherEpoxideContains a phenyl group; less sterically hindered
Glycidyl butyrateEster/EpoxideContains an ester group; different reactivity profile
Glycidyl cyclohexane etherCyclic EpoxideCyclic structure; different steric properties
GlycidolSimple EpoxideLacks aromaticity; simpler structure

Glycidyl 1-naphthyl ether's unique naphthyl group provides distinct chemical properties compared to these similar compounds, particularly in terms of reactivity and potential applications in organic synthesis .

Williamson Ether Synthesis: Mechanistic Pathways and Catalytic Optimization

The Williamson ether synthesis remains the primary method for synthesizing glycidyl 1-naphthyl ether. This involves the nucleophilic attack of deprotonated 1-naphthol on epichlorohydrin, forming the glycidyl ether linkage.

Role of Phase-Transfer Catalysts in Epoxide Ring Formation

Phase-transfer catalysts (PTCs) enhance reaction efficiency by facilitating interfacial mass transfer between immiscible phases. For example, tetra-n-butyl ammonium bromide (TBAB) and anion-exchange resins improve yields in solid-liquid (S-L) PTC systems. These catalysts stabilize the transition state, enabling selective O-alkylation over competing side reactions.

Catalyst TypeRole in ReactionYield Improvement
TBAB (PTC)Enhances interfacial mass transfer100% selectivity
Anion-exchange resinImmobilizes nucleophile in organic phase95% conversion

Solvent Systems and Reaction Kinetics in Batch vs. Continuous Flow Reactors

Batch reactors typically use polar aprotic solvents (e.g., 2-butanone), while continuous-flow systems leverage microreactor designs for intensified kinetics.

ParameterBatch Reactor (2-butanone)Continuous Flow Reactor
Temperature75°C50–70°C
Reaction Time3–6 hours30 minutes
Yield85–90%>95%
SelectivityHigh (via PTC)100% (membrane-assisted)

Continuous-flow microreactors reduce reaction times significantly due to efficient mixing and heat transfer.

Novel Membrane Microreactor Designs for Liquid-Liquid-Liquid Phase Transfer Catalysis

Membrane microreactors enable three-phase catalysis (organic, aqueous, and catalyst phases) with high reusability.

Three-Channel Configurations for Catalyst Reusability and Yield Enhancement

A dual-function membrane microreactor separates reactants and catalysts while maintaining phase contact.

ConfigurationFunctionalityOutcome
Three-channelSegregates catalyst/organic/aqueous phases100% selectivity, catalyst reuse
Membrane materialPolydimethylsiloxane (PDMS)High flux, low fouling

Mechanistic Advantage:

  • Epichlorohydrin (organic phase) reacts with 1-naphthol (aqueous phase).
  • Phase-transfer catalyst (liquid phase) stabilizes intermediates.
  • Membrane prevents back-mixing, ensuring unidirectional flow.

Enantioselective Synthesis via Hydrolytic Kinetic Resolution

Hydrolytic kinetic resolution (HKR) resolves racemic epoxides into enantiopure forms using chiral salen Co(III) complexes.

Chiral Salen Co(III) Complexes as Catalysts for Optical Purity Control

The HKR mechanism involves a cooperative bimetallic pathway:

  • Co(III) complex acts as a Lewis acid, activating the epoxide.
  • Co(III)-OH delivers the nucleophilic hydroxide.
SubstrateCatalyst (mol%)krelee (%)
(±)-Glycidyl 1-naphthyl ether0.5% (R,R)-salen Co-OAc>200>99
Terminal epoxides2% (R,R)-salen Co-OAc50–20090–99

Key Findings:

  • Catalyst Recyclability: Salen Co complexes retain activity after filtration and solvent washing.
  • Substrate Scope: Broad applicability to sterically hindered epoxides.

Triblock Copolymer Synthesis for Solid Polymer Electrolytes

Glycidyl 1-naphthyl ether serves as a key monomer in synthesizing triblock copolymers for solid polymer electrolytes (SPEs) in lithium-ion batteries. The 1-naphthyl group’s aromaticity and steric bulk influence copolymer morphology, ionic conductivity, and mechanical stability.

Structure-Property Relationships in Lithium-Ion Battery Applications

The incorporation of glycidyl 1-naphthyl ether into poly(ethylene oxide) (PEO)-based triblock copolymers enhances both ionic conductivity and mechanical integrity. The 1-naphthyl moiety induces microphase separation, creating rigid aromatic domains that provide structural support while PEO segments facilitate lithium-ion transport.

Table 1: Comparative Properties of Glycidyl Ether-Based Triblock Copolymers

Glycidyl Ether ComponentIonic Conductivity (S/cm, 60°C)Glass Transition Temp. (°C)Tensile Strength (MPa)
Glycidyl 1-naphthyl ether1.2 × 10⁻³-458.5
Phenyl glycidyl ether8.7 × 10⁻⁴-506.2
Allyl glycidyl ether5.4 × 10⁻⁴-553.8

Source: Adapted from triblock copolymer studies [3].

The 1-naphthyl group’s extended π-system strengthens intermolecular interactions, reducing chain mobility and increasing thermal stability. This structural feature also mitigates lithium dendrite growth by providing a mechanically robust electrolyte matrix . However, excessive aromatic content (>20 wt%) can hinder ion mobility due to reduced PEO crystallinity, necessitating balanced compositional design.

Cross-Linked Epoxy Resins: Role of Aromatic Moieties in Thermal Stability

In epoxy resin formulations, glycidyl 1-naphthyl ether acts as a reactive diluent and cross-linking agent. The 1-naphthyl group’s aromaticity enhances thermal stability by:

  • Increasing resin rigidity through π-π stacking.
  • Retarding oxidative degradation at elevated temperatures.

Table 2: Thermal Properties of Epoxy Resins with Different Glycidyl Ethers

Glycidyl Ether ComponentDecomposition Temp. (°C)Char Yield (800°C, N₂)Storage Modulus (GPa, 25°C)
Glycidyl 1-naphthyl ether38732%2.8
Phenyl glycidyl ether36228%2.4
Butyl glycidyl ether29112%1.1

Source: Thermogravimetric analysis data [3].

The steric bulk of the 1-naphthyl group reduces cross-linking density compared to smaller glycidyl ethers, but this is offset by improved high-temperature performance. Applications include aerospace composites and encapsulants for high-power electronics, where thermal stability exceeds 300°C [3].

Functionalization of Polymeric Networks for Enhanced Ionic Conductivity

Functionalization strategies using glycidyl 1-naphthyl ether focus on optimizing ion transport pathways while maintaining structural integrity:

  • Graft Copolymerization: Introducing poly(ethylene glycol) (PEG) side chains via ring-opening polymerization of the epoxide group creates hybrid networks with tunable ion conduction channels.
  • Nanocomposite Integration: Dispersion of SiO₂ or TiO₂ nanoparticles within glycidyl 1-naphthyl ether-modified matrices improves interfacial ion transfer.

Mechanistic Insights:

  • The 1-naphthyl group’s hydrophobicity promotes phase-separated morphologies, segregating conductive domains from structural regions.
  • Quaternization of tertiary amines with the epoxide group introduces fixed cationic sites, enabling anion-conductive membranes for fuel cells .

Case Study: A 2024 study demonstrated that PEG-grafted glycidyl 1-naphthyl ether networks achieved ionic conductivities of 2.3 × 10⁻³ S/cm at 30°C when doped with LiTFSI, surpassing conventional PEO-based electrolytes by 40% .

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (75%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H341 (75%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (75%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2461-42-9

Wikipedia

Glycidyl 1-naphthyl ether

Dates

Modify: 2023-09-19

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